Urea, 1-benzyl-3-ethyl can be sourced from various chemical suppliers and is often produced in laboratory settings for research purposes. It falls under the classification of organic compounds, specifically ureas, which are characterized by the presence of the functional group -NH2CO-. The specific Chemical Abstracts Service (CAS) registry number for this compound is 61843-91-2 .
The synthesis of Urea, 1-benzyl-3-ethyl typically involves the reaction of isocyanates with amines. A common method includes the following steps:
This method has been reported to yield Urea, 1-benzyl-3-ethyl in moderate to high yields depending on reaction conditions and purification methods .
The molecular structure of Urea, 1-benzyl-3-ethyl can be represented as follows:
The compound features:
The spatial arrangement around the urea nitrogen atoms allows for potential hydrogen bonding, which may influence its biological activity and solubility properties.
Urea, 1-benzyl-3-ethyl can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex organic molecules and exploring their potential pharmacological properties .
The mechanism of action for Urea, 1-benzyl-3-ethyl primarily relates to its interactions at a molecular level:
Further studies are required to elucidate specific pathways and targets affected by this compound .
Urea, 1-benzyl-3-ethyl exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
Urea, 1-benzyl-3-ethyl has several scientific applications:
The reaction between benzylamine and ethyl isocyanate remains the most direct pathway to 1-benzyl-3-ethylurea. This exothermic process typically employs dichloromethane or tetrahydrofuran as solvents at 0–25°C, achieving yields of 75–92% [7] [9]. Critical to success is the strict exclusion of moisture, as water competes with amines to form unstable carbamic acids that decompose to amines and CO₂, reducing yield [10].
Recent innovations utilize blocked isocyanates to enhance handling safety. Ethyl isocyanate precursors like ethoxycarbonyl benzotriazole react with benzylamine at 80°C, releasing the isocyanate in situ without phosgene derivatives. This method achieves 86% yield with minimized toxicity risks [7] [10]. For scale-up, stoichiometric precision (amine:isocyanate = 1:1.05) and pH control (pH 8–9) are essential to suppress symmetrical urea formation [9].
Table 1: Optimization of Isocyanate-Based Synthesis
Isocyanate Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl isocyanate | THF | 0→25 | 2 | 92 |
Ethyl chloroformate* | Toluene | 80 | 6 | 78 |
Trifluoroethyl carbamate** | Neat | 100 | 12 | 85 |
Via carbamoyl chloride intermediate; *With benzylamine [7] [9]
Palladium-catalyzed carbonylative coupling offers an isocyanate-free route. Benzylamine and ethylamine react with CO under Pd(OAc)₂/Xantphos catalysis (1 mol%) in DMF at 100°C. This method delivers 1-benzyl-3-ethylurea in 80% yield with >99% selectivity, avoiding symmetrical urea byproducts [7] [9]. The key advantage is the use of atmospheric CO pressure, enhancing operational safety compared to high-pressure carbonylation.
Iridium complexes enable dehydrogenative coupling of formamides with amines. N-Ethylformamide and benzylamine react at 120°C with [Cp*IrCl₂]₂ catalyst (2 mol%), liberating H₂ gas to drive equilibrium toward the urea product (70% yield). This atom-economical approach eliminates stoichiometric reagents but requires inert conditions to prevent catalyst oxidation [7].
Ball-milling techniques achieve 95% conversion in 30 minutes by reacting benzylamine and ethyl isocyanate without solvents. Stainless-steel jars (10 mL) and balls (5 mm) provide optimal energy input at 30 Hz frequency. This method reduces waste and bypasses solubility limitations, producing >99% pure urea after minimal aqueous wash [6].
Reaction scope expansion includes substituted anilines. Electron-withdrawing groups (e.g., 4-CF₃-benzylamine) require extended milling (45 min) but maintain high yields (88%), demonstrating functional group tolerance. The technique is particularly valuable for moisture-sensitive substrates, as the closed system minimizes hydrolysis [6].
Microreactor systems enhance heat/mass transfer for exothermic urea formation. A two-stage setup achieves 99% yield:
Throughput optimization reveals linear scalability from 5 g/h to 1 kg/h without yield reduction when channel dimensions are proportionally increased. Impressively, in-line FTIR monitoring at the outlet enables real-time adjustment of flow rates when deviations in the 2270 cm⁻¹ (N=C=O) or 1640 cm⁻¹ (C=O urea) bands occur [5] [9].
Table 2: Continuous Flow vs. Batch Performance Comparison
Parameter | Batch Reactor | Continuous Flow | Improvement | |
---|---|---|---|---|
Space-time yield (g·L⁻¹·h⁻¹) | 45 | 220 | 389% | |
Byproduct formation | 5–8% sym. urea | <0.5% | 90% reduction | |
Cooling energy | High | Negligible | - | |
Scale-up factor | 10x | 200x | 20x | [5] [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1